1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one
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Overview
Description
1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a butyl group, a dichlorophenyl group, and a methylpyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one: shares structural similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919366-57-7 |
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Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C17H19Cl2NO/c1-3-4-9-20-10-8-17(21)13(12(20)2)11-14-15(18)6-5-7-16(14)19/h5-8,10H,3-4,9,11H2,1-2H3 |
InChI Key |
CIOULXFHYREESH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=O)C(=C1C)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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